Sodium butyrate is a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon and serves as the primary energy source for colonocytes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTSL7kp1oCkUcRn08lLQkKQpPrMCS8AGEbsG8ZB8fSgrzSwiADiaR5J7hmHjsG2tkVxpz2MW3GoBSHmpXENAu18CJyAZztbrOH_b_7m3-fFHe_BRh-uB6kJoBB3NfX35D46nMgi8FD4ZexJjDUOEI9RYV6DbYbWtMnZqkXPlzoc7J9jPbK5Cs4LiLNLoJSBOHqfFQJnCN1ZA%3D%3D)] Isotopic labeling provides a powerful tool for tracing the metabolic fate of molecules in biological systems.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoe6iTikyQGCiFci_PbE1sK2h56rZu758IqnFFsmtrhd9X5AmlmigAca0yS_Z3N34qgiCgEKkEcnHBTi6XP_yS3-b8AjIogxBpzYazjDIkAzrLfhIn8edBtu9qqtWsRoVscHyPhWgphxv4GQ%3D%3D)] Sodium butyrate-4-13C is a stable, non-radioactive isotopologue specifically designed for in vitro and in vivo metabolic flux studies, enabling researchers to precisely track the carbon atom from the C4 (methyl) position of the butyrate backbone through various biochemical pathways, such as β-oxidation and the tricarboxylic acid (TCA) cycle.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwo54aYBFRPfw-WvyjFEw0-EuzMUb4-Zb6hDHvkyJ9cLiakMDEDKXQTNPzbaKtkG5CeFYVdGvk9lRGQyXkWqBQv4xN7NI3Hq1rETnzNk-xTZZmSiPA8DORgnDIiklpPgGin68FmRaYLJGnbP0%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMewKytpO-r76hL7QPQO54QQnwlr4W40GMLPTXFtXNBsT9UpNyyd4Psz7f49tKWZuUmL1VizpmQbCA3cW0KdwmmVn6MvZ1mkhT35uv-aGPRE_a4WxxaIKgAcWmR0-KlESr4tSvmsbQ7HqMEFOsIxUIKAfUBjgzfRMSYzDQG_FPq5ff-RhzwxYRPfTTFRzD2WSlq_gp_JfQgGpXMOlFOoA-Tg2OmdjCAu2hAxuTKwEkc24cymGOuTCb-tr3GPl8HSy8cjC1)]
Procuring unlabeled sodium butyrate is unsuitable for tracer studies as it provides no mechanism to distinguish exogenous from endogenous pools. Furthermore, the selection of a specific isotopologue, such as Sodium Butyrate-4-13C, over other labeled forms (e.g., 1-13C or uniformly labeled) is a critical, non-interchangeable choice dictated by the experimental goal. The carboxyl carbon (C1) is rapidly lost as 13CO2 during the initial step of β-oxidation, making a 1-13C label informative only for decarboxylation events. In contrast, the 4-13C label is retained on the acetyl-CoA molecule that enters the TCA cycle, allowing for comprehensive tracking of the butyrate backbone as it is incorporated into intermediary metabolites like citrate, malate, and glutamate, or used for de novo lipogenesis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwo54aYBFRPfw-WvyjFEw0-EuzMUb4-Zb6hDHvkyJ9cLiakMDEDKXQTNPzbaKtkG5CeFYVdGvk9lRGQyXkWqBQv4xN7NI3Hq1rETnzNk-xTZZmSiPA8DORgnDIiklpPgGin68FmRaYLJGnbP0%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmcqeKY5U0kmX_fUKuO8T5AmsMvsPuiiqd_-qHPG9WdQO-ugAZ1GWOhA3X9EFX_-LSKr7uwjjo8RtNdy1clTCnIO-xjlh_jC_SpX0UAhDZWz6RbTzmOHmUV6vFCOIc-59rB16IF7ukpE_-U8QpQc1D4LPmAsctoYbR6ivwGw%3D%3D)] Using an incorrect isotopologue will yield misleading or irrelevant data on the complete metabolic processing of butyrate.
In studies of colonocyte metabolism, the capacity to measure butyrate oxidation is critical. Using 13C-labeled butyrate allows for direct quantification of its conversion to 13CO2. In experiments with isolated colonocytes from conventional mice, incubation with 13C-butyrate enabled the measurement of its oxidation rate, which was found to be 31% lower in colonocytes from germ-free mice, demonstrating the label's utility in quantifying microbiota-dependent metabolic function.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] Unlabeled butyrate cannot provide this direct measure of substrate-specific oxidation.
| Evidence Dimension | Butyrate oxidation to CO2 |
| Target Compound Data | Enables direct measurement of 13CO2 production from the labeled butyrate substrate. |
| Comparator Or Baseline | Unlabeled Butyrate: Cannot distinguish CO2 produced from the exogenous butyrate from that produced by other endogenous substrates. |
| Quantified Difference | 31% decrease in 13CO2 production observed in germ-free vs. conventional mouse colonocytes, a distinction only possible with the labeled compound.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
| Conditions | Ex vivo incubation of isolated mouse colonocytes with 13C-butyrate, with subsequent measurement of 13CO2 by gas isotope ratio mass spectrometry.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
This allows for precise quantification of how genetic or environmental factors, like the presence of a gut microbiome, directly impact the primary energy-generating pathway in colon cells.
Beyond its role as an energy source, butyrate is a key precursor for acetyl-CoA, the donor for histone acetylation. Using uniformly 13C-labeled butyrate (a proxy for the stable C4 position in this context) in Caco-2 cell culture, researchers unequivocally demonstrated that carbon from butyrate is incorporated into histone acetyl groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] Mass spectrometry analysis tracked the appearance of 13C within histone H4 tail peptides over time, a direct measurement impossible with unlabeled butyrate. This confirms that butyrate's epigenetic role as an HDAC inhibitor is complemented by its function as a direct carbon source for histone acetyltransferase (HAT) activity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)]
| Evidence Dimension | Incorporation into Histone Acetyl Groups |
| Target Compound Data | Directly traces the carbon backbone of butyrate into acetyl-CoA pools and subsequent histone modifications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
| Comparator Or Baseline | Unlabeled Butyrate: Can measure changes in overall histone acetylation but cannot prove that the carbon atoms for the acetyl groups originated from the supplied butyrate. |
| Quantified Difference | Time-dependent increase in 13C-labeled mono-, di-, tri-, and tetra-acetylated histone H4 peptides was observed, confirming butyrate as a carbon source.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
| Conditions | In vitro incubation of Caco-2 cells with 1 mM U-13C-labeled sodium butyrate, followed by mass spectrometry of histone peptides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
This allows researchers to differentiate between butyrate's signaling effects (HDAC inhibition) and its direct material contribution to epigenetic marks, which is critical for studies on cancer and metabolic diseases.
In the central nervous system, substrate preference is key to understanding cellular function. In competition assays using primary cultured astrocytes, [U-13C]butyrate was shown to be a preferred metabolic substrate over acetate. The addition of 1000 µM of unlabeled butyrate reduced the metabolism of 2.5 mM [1,2-13C]acetate by 72.5-92.3% across the majority of measured TCA cycle metabolites.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] Conversely, adding unlabeled acetate only modestly reduced the metabolism of [U-13C]butyrate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] This demonstrates a clear metabolic hierarchy where butyrate outcompetes acetate for entry into astrocytic energy pathways, a finding only achievable through competitive isotopic labeling.
| Evidence Dimension | TCA Cycle Metabolite Labeling from Acetate |
| Target Compound Data | Unlabeled butyrate (1000 µM) significantly suppresses 13C incorporation from labeled acetate. |
| Comparator Or Baseline | Labeled Acetate ([1,2-13C]acetate, 2.5 mM): Serves as the baseline substrate for astrocytic metabolism. |
| Quantified Difference | 72.5% to 92.3% reduction in 13C enrichment in TCA metabolites from labeled acetate when unlabeled butyrate is present.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
| Conditions | Competition assay in primary cultured cortical astrocytes with isotopically labeled substrates, analyzed by GC-MS.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)] |
For neuroscience procurement, this evidence justifies selecting butyrate tracers to study astrocytic fuel preference, particularly in models of neurodegenerative diseases where energy metabolism is impaired.
Ideal for in vivo or ex vivo studies aiming to quantify the contribution of the gut microbiome to host energy status. The 4-13C label allows for precise measurement of butyrate oxidation by host colonocytes, enabling researchers to investigate how diet, disease, or therapeutic interventions alter this critical metabolic function.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFy26GcThQNTSTb5zagcOREUi3s2kgtxdT4l2P96w25rKD3RBSKY2qfTtrMan56QEK0mODZY_XYh6X-c8agYBEM2qZMruzMIEJ2Z2n_dQDY4KZyeiIuuMckMwzPtvS43VBvmP_3Go1X1y9lqnZgrx1z8mYVRMQ59ybtQEJi6lM-JcwqQTKpfmpQmPjBd2irGK0BL9Cn7QD9Lghj2-JNRhDbJzQ_wspHWMGCR5dh_UWDXWxUirqoyGILtPQeL28ekW7fuesVdOJmag%3D%3D)]
Essential for studies in colorectal cancer or other malignancies where butyrate has dual roles as an HDAC inhibitor and a metabolic substrate. Using Sodium Butyrate-4-13C allows for tracing butyrate's carbon backbone into acetyl-CoA pools used for histone acetylation, thereby separating its function as a signaling molecule from its role as a carbon donor for epigenetic modifications.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz6zPedkzCIxRfw97ILEbzu9dPkyNc9sxyILMuEWo-G_bZkHKCS_-WdZzCY9-5spekNCxZCkCnEnWpfGEiY7gp3dWUyZv7elD_kdJxbsidqO_kpsp9w2exBH9jcmtfreUl2sQ%3D)]
A primary choice for researchers studying brain energy metabolism, particularly in astrocytes. Evidence shows butyrate is a preferred fuel source over other SCFAs like acetate.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGcxCeHSjaDUnI4cgm2I6Vb2yyKhzmGoQCYsGoV4Fjq6XF_FveNriVOyu00JEk7Annp_5cR2O-sZE7KPGRBZo1UMYyemXZOejH8OWya8TfAGF5a-k2eNQUayjtPH5YOmhcwWKByKA%3D%3D)] This compound is therefore critical for competitive uptake and metabolic flux experiments to understand fuel preference in neurological health and disease models.
Irritant